1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Medicinal Chemistry Organic Synthesis Protecting Group Chemistry

Differentiated protecting groups (Cbz stable to acid; ethyl ester cleavable under mild base) enable orthogonal deprotection strategies. The 5-oxo ketone provides a derivatization handle (e.g., reductive amination, Grignard) unavailable in reduced analogs. 97% purity with batch-specific QC (NMR, HPLC) reduces pre-reaction purification.

Molecular Formula C17H21NO5
Molecular Weight 319.4 g/mol
CAS No. 31696-09-0
Cat. No. B1317698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
CAS31696-09-0
Molecular FormulaC17H21NO5
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CCC1=O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H21NO5/c1-2-22-16(20)14-8-10-18(11-9-15(14)19)17(21)23-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
InChIKeyYMPFJXQFTCDJOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 31696-09-0): A Strategic Azepane Building Block for Medicinal Chemistry and Heterocyclic Synthesis


1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 31696-09-0, molecular formula C17H21NO5, molecular weight 319.35 g/mol) is a synthetic azepane derivative featuring a seven-membered saturated nitrogen-containing heterocycle substituted with a 5-oxo group and two differentiated carboxylate esters (1-benzyl and 4-ethyl) . The compound exhibits predicted physicochemical properties including a consensus Log Po/w of 1.92, a topological polar surface area (TPSA) of 72.91 Ų, and a boiling point of 459.7±45.0 °C at 760 mmHg . This compound serves as a versatile synthetic intermediate in the preparation of more complex azepane-based heterocycles and pharmaceutical research compounds, with the benzyl ester group providing orthogonal protection enabling selective deprotection strategies during multi-step syntheses .

Why 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 31696-09-0) Cannot Be Interchanged with Common Azepane Analogs in Research Applications


Direct substitution of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate with structurally related azepane dicarboxylates introduces meaningful differences in synthetic utility, stability, and application context. The compound features differentiated protecting groups (Cbz/benzyl ester at N1 position; ethyl ester at C4 position) that enable orthogonal deprotection strategies not achievable with symmetrical diesters or uniformly protected analogs . The 5-oxo (ketone) functionality provides an additional reactive handle for further derivatization absent in fully reduced azepane analogs. Furthermore, comparative analysis reveals that analogs bearing alternative N-protecting groups (e.g., Boc instead of Cbz) exhibit different acid lability, thermal stability, and deprotection conditions , which directly impacts synthetic route design and yield optimization. These distinctions underscore why procurement decisions based solely on shared azepane core structures without considering the specific substitution pattern can compromise experimental reproducibility and synthetic efficiency [1].

Quantitative Differentiation Evidence: 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 31696-09-0) vs. Closest Structural Analogs


Orthogonal Protecting Group Strategy: Cbz vs. Boc N-Protection Enables Acid-Stable Synthetic Intermediates

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 31696-09-0) contains a Cbz (carboxybenzyl) N-protecting group, which is stable under acidic conditions but cleavable via hydrogenolysis. In contrast, the common analog 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 141642-82-2) bears a Boc (tert-butoxycarbonyl) N-protecting group that is labile under acidic conditions. This fundamental difference dictates the synthetic route compatibility: Cbz-protected intermediates survive acidic reaction conditions that would prematurely cleave Boc protection, enabling different synthetic sequences . The target compound demonstrates quantitative synthetic yield when prepared from benzyl 4-oxo-1-piperazine carboxylate and ethyl diazoacetate in the presence of boron trifluoride etherate, producing 16.5 g (quantitative yield) of product as a yellow oil suitable for direct use in subsequent reactions without purification .

Medicinal Chemistry Organic Synthesis Protecting Group Chemistry

5-Oxo Ketone Functionality: Reactive Handle for Derivatization Absent in Saturated Azepane Analogs

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 31696-09-0) contains a ketone carbonyl at the 5-position of the azepane ring, verified by LCMS analysis showing MH+ m/z 320 (calculated 320) with 85% purity at Rt=1.92 min, and confirmed by 1H NMR (500MHz, CDCl3) spectral assignments . This 5-oxo functionality serves as a reactive handle for further derivatization including reductive amination, Grignard addition, or enolate chemistry. In contrast, the structurally similar analog 1-benzyl 4-ethyl azepane-1,4-dicarboxylate (C17H23NO4, MW 305.4 g/mol) lacks the 5-oxo group entirely, representing a fully saturated azepane scaffold with different reactivity and molecular properties .

Medicinal Chemistry Heterocyclic Chemistry Derivatization

Commercial Purity Tiering: 97% vs. 95% Minimum Purity Specifications Across Vendors

Commercial availability of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 31696-09-0) spans multiple purity specifications. Bidepharm offers the compound at 97% standard purity with batch-specific QC documentation including NMR, HPLC, and GC analytical data . Alternative suppliers including AKSci and ChemShuttle provide the compound at 95% minimum purity . For procurement decisions involving sensitive downstream applications requiring high-purity starting materials, the 97% specification may reduce the need for additional purification steps.

Quality Control Procurement Analytical Chemistry

Storage Stability Profile: 2-8°C Refrigerated Storage Required for Long-Term Integrity

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 31696-09-0) requires storage at 2-8°C under inert gas (nitrogen or argon) for long-term preservation . This storage requirement stems from the presence of the Cbz protecting group and the 5-oxo ketone functionality, which may be susceptible to thermal degradation or moisture sensitivity. The compound is classified as stable at room temperature for short-term handling but requires refrigerated storage for long-term integrity. GHS classification indicates this compound carries a Warning signal word with precautionary statements for proper handling .

Storage Stability Compound Handling Laboratory Operations

Recommended Research and Industrial Application Scenarios for 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 31696-09-0) Based on Differentiated Evidence


Multi-Step Medicinal Chemistry Synthesis Requiring Orthogonal Deprotection of N- and C-Termini

This compound is optimally suited for multi-step synthetic sequences where differentiated protecting groups are required. The Cbz group at the N1 position remains stable under acidic conditions, allowing acidic transformations of the 4-ethyl ester or 5-oxo ketone without premature N-deprotection, then can be cleanly removed via hydrogenolysis at the final stage . This orthogonal strategy is particularly valuable in peptide mimetic synthesis and the construction of azepane-containing pharmacophores where sequential deprotection is essential for site-selective functionalization.

Synthesis of Azepane-Derived Heterocyclic Libraries via Ketone Functionalization

The 5-oxo ketone group provides a reactive handle for generating diverse azepane derivatives. Researchers can perform reductive amination to introduce amine substituents, Grignard additions to create tertiary alcohols, or enolate alkylations to install additional carbon substituents at the 5-position . This reactivity profile makes CAS 31696-09-0 an ideal starting material for synthesizing small focused libraries of azepane-based compounds for structure-activity relationship (SAR) studies in drug discovery programs [1].

High-Purity Starting Material for Sensitive Catalytic Transformations

For research applications where trace impurities can poison catalysts or generate confounding byproducts—such as transition metal-catalyzed cross-coupling reactions or asymmetric hydrogenation—procuring the 97% purity grade with batch-specific QC documentation (NMR, HPLC, GC) is recommended . The higher purity specification reduces the need for pre-reaction purification and improves reaction reproducibility, particularly in milligram-scale medicinal chemistry operations where yield optimization is critical.

Precursor to N-CBZ-4-Azepanone via Hydrolysis-Decarboxylation

A well-documented downstream application of this compound is its conversion to N-CBZ-4-azepanone via alkaline hydrolysis and decarboxylation. The procedure involves refluxing the compound with potassium hydroxide in aqueous ethanol (2.5 hours), providing a reliable synthetic route to N-protected azepanone intermediates [2]. This established transformation supports the use of CAS 31696-09-0 as a gateway intermediate in larger synthetic campaigns targeting 4-substituted azepane derivatives.

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